Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Description

Historical Evolution of Quinazolinone Pharmacophores

The quinazoline scaffold was first described in 1887 by Widdege, who recognized its isomeric relationship with cinnoline and quinoxaline. Early studies by Paal and Bush established the numbering system for the bicyclic structure, which consists of a benzene ring fused to a pyrimidine ring. The oxidized form, quinazolinone, gained prominence in the 20th century with the isolation of natural alkaloids such as febrifugine from Dichroa febrifuga, which demonstrated antimalarial properties. By the mid-1900s, synthetic derivatives like methaqualone (a sedative-hypnotic) highlighted the scaffold’s versatility, leading to intensified structure-activity relationship (SAR) studies. The discovery of idelalisib (a phosphatidylinositol 3-kinase inhibitor) and halofuginone (an antiprotozoal agent) further cemented quinazolinones as critical pharmacophores in oncology and infectious disease research.

Structural Classification Framework

Quinazolinones are classified based on the position of the oxo group:

- 2(1H)-quinazolinone : Oxo group at position 2.

- 4(3H)-quinazolinone : Oxo group at position 4 (most common in natural products).

- 2,4(1H,3H)-quinazoline-dione : Oxo groups at both positions 2 and 4.

Substituents further define subclasses:

- Position 2 modifications : Alkyl chains or aryl groups enhance lipophilicity and CNS penetration.

- Position 3 modifications : Bulky heterocycles (e.g., oxadiazoles, tetrazoles) improve target affinity.

- Benzene ring substitutions : Halogens (Cl, Br) or methoxy groups at positions 6, 7, or 8 modulate electronic properties and metabolic stability.

For example, Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate belongs to the 4(3H)-quinazolinone class with a methoxy group at position 6 and a methyl ester at position 8.

Role in Modern Drug Discovery Paradigms

Quinazolinones exhibit broad pharmacological activities:

- Anticancer : EGFR inhibitors like gefitinib and erlotinib target tyrosine kinase domains.

- Anticonvulsant : 3-substituted derivatives show efficacy in raising seizure thresholds.

- Anti-Alzheimer’s : Hydrazone-modified analogs inhibit β-amyloid formation.

A 2024 QSAR study on 31 quinazoline derivatives revealed that electronegative substituents at positions 3 and 6 enhance EGFR inhibition (R² = 0.941). This aligns with the structural features of this compound, where the methoxy group at position 6 and ester at position 8 optimize hydrophobic interactions within enzyme binding pockets.

This compound: Structural Uniqueness

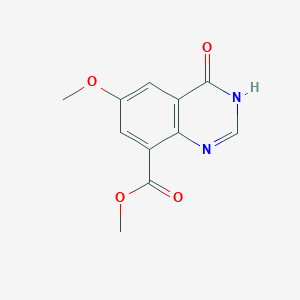

This compound’s structure (Figure 1) features:

- 4(3H)-quinazolinone core : Ensures metabolic stability and hydrogen-bonding capacity.

- Methoxy group at position 6 : Electron-withdrawing effect increases ring electrophilicity, facilitating nucleophilic attacks during synthesis.

- Methyl ester at position 8 : Enhances solubility and serves as a prodrug moiety for carboxylic acid activation.

Comparative SAR analyses indicate that substitutions at positions 6 and 8 are rare but critically influence bioavailability. The methoxy group at position 6 reduces oxidative metabolism, while the ester at position 8 allows for tissue-specific hydrolysis, prolonging half-life. Molecular docking simulations suggest that these groups form van der Waals contacts with hydrophobic residues in protein-binding sites, a feature leveraged in designing kinase inhibitors.

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

methyl 6-methoxy-4-oxo-3H-quinazoline-8-carboxylate |

InChI |

InChI=1S/C11H10N2O4/c1-16-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)17-2/h3-5H,1-2H3,(H,12,13,14) |

InChI Key |

OGCOWPYGWVIYQC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Esterification of 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

One of the primary routes to obtain the methyl ester derivative involves the esterification of the corresponding carboxylic acid precursor. The process typically employs acidic catalysis in methanol:

| Parameter | Details |

|---|---|

| Starting material | 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid |

| Reagents | Methanol, sulfuric acid |

| Temperature | 60 °C |

| Reaction time | 11 hours |

| Yield | Approximately 86% |

| Work-up | Solvent removal under reduced pressure, neutralization with aqueous sodium hydroxide to pH 8, filtration, washing, and drying |

This method is adapted from a closely related esterification of quinazoline carboxylic acids and is effective in producing the methyl ester as a solid product with high purity and yield.

Cyclization and Functionalization via Dimethylformamide Dimethyl Acetal (DMF-DMA)

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Methanol, sulfuric acid, 60 °C, 11 h | ~86 | High yield, straightforward | Requires acidic conditions |

| DMF-DMA Cyclization & Amine Addition | Dimethylformamide dimethyl acetal, DMF, 135 °C, 2 h; amine addition at 100 °C | Variable | Allows diverse substitution | Multi-step, requires high temperatures |

| Alkylation in DMF | Potassium carbonate, alkyl bromide, DMF, 60 °C, overnight | Moderate | Enables N-substitution | Requires careful work-up |

| Azide-Mediated Radical Cyclization | Iodobenzene diacetate, TMS-N3, CH3CN, argon atmosphere | Moderate to high | Mild conditions, regioselective | Specialized reagents, handling azides |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.

Biology: It is used in studies to understand the biological activities of quinazolinone compounds.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases and phosphodiesterases. These interactions can lead to the modulation of cellular signaling pathways, resulting in anti-inflammatory, anticancer, and antimicrobial effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Methoxy vs. This difference may influence binding to biological targets, such as enzymes requiring electron-rich aromatic systems .

- Benzoxazine vs. Quinazoline Core : The benzoxazine derivative () replaces one nitrogen with oxygen, reducing aromaticity and altering hydrogen-bonding capacity. This structural shift correlates with higher predicted pKa (2.80 vs. 0.43), suggesting reduced acidity and altered reactivity in aqueous environments .

Ester Group Variations

- Methyl vs. Ethyl Esters : The target compound’s methyl ester confers lower molecular weight and slightly higher volatility compared to the ethyl ester in ’s compound. Ethyl esters may enhance lipophilicity, favoring membrane permeability in drug design .

Methodological Considerations

Structural comparisons were conducted using graph-based methods (), identifying isomorphic subgraphs and substituent effects on properties. Crystallographic data, if available, could refine spatial comparisons using tools like SHELXL () or ORTEP-3 ().

Biological Activity

Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate (CAS No. 1240480-32-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O4 |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 1240480-32-3 |

| InChI Key | N/A |

| Boiling Point | N/A |

| Solubility | High |

Antitumor Activity

Recent studies have highlighted the antitumor potential of various quinazoline derivatives, including this compound. A study published in 2016 synthesized several derivatives and evaluated their activity against different cancer cell lines. The results indicated that compounds similar to methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline exhibited selective cytotoxicity against lung cancer (EKVX), colon cancer (HCT-15), and breast cancer (MDA-MB-231) cell lines .

Case Study: Antitumor Efficacy

In vitro tests demonstrated that methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline derivatives showed significant inhibition of cell proliferation in various tumor models. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline have also been investigated. Compounds derived from this class have shown effectiveness against several bacterial strains. For instance, a study reported that certain quinazoline derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus .

Table: Antimicrobial Activity of Related Compounds

| Compound ID | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 16 |

| Compound 9 | Staphylococcus aureus | 32 |

| Compound 14 | Multiple strains | Lowest MIC |

The biological activity of methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline is thought to be linked to its structural features that allow interaction with cellular targets involved in cancer progression and microbial resistance. The presence of the methoxy group may enhance lipophilicity and facilitate cellular uptake, contributing to its efficacy.

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis has been performed on similar quinazoline compounds to predict their biological activities based on chemical structure . This analysis can help identify key functional groups responsible for enhanced antitumor and antimicrobial activities.

Q & A

Q. What are the established synthetic routes for Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with condensation of 2-amino-3-methoxybenzoic acid derivatives with appropriate carbonyl sources. Key steps include cyclization under acidic or basic conditions to form the quinazoline core, followed by esterification. Optimization may involve varying catalysts (e.g., H₂SO₄ for cyclization), temperature control (60–80°C for ester formation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements can be achieved by optimizing stoichiometry and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

Characterization relies on:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester group presence.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS showing [M+H]⁺ at m/z 205.1).

- X-ray crystallography to resolve the 3D structure, including hydrogen bonding patterns (e.g., N–H···O interactions stabilizing the dihydroquinazoline ring) .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX refine the structural understanding of this compound?

Single-crystal X-ray diffraction provides bond lengths, angles, and packing interactions. SHELX programs (e.g., SHELXL for refinement) are critical for modeling hydrogen bonds (e.g., N–H···O distances ~2.8 Å) and assessing thermal displacement parameters. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.34 Å, b = 10.85 Å) can be resolved, revealing intermolecular interactions influencing stability .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact biological activity in quinazoline derivatives?

Comparative studies show that electron-withdrawing groups (e.g., Cl at position 2) enhance electrophilicity, potentially increasing enzyme inhibition. Methoxy groups improve solubility but may reduce binding affinity. For instance, methyl esters (logP ~1.5) exhibit better membrane permeability than carboxylic acids (logP ~0.2), affecting pharmacokinetics .

Q. How should researchers address contradictions in reported bioactivity or synthetic yields?

- Replicate experiments under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps).

- Validate purity via HPLC (≥95% purity threshold) to exclude byproduct interference.

- Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm bioactivity consistency. Contradictions in yields may arise from unoptimized purification; switching from recrystallization to flash chromatography can improve reproducibility .

Q. What role do intermolecular interactions play in the compound’s stability and formulation?

Hydrogen bonding (e.g., between the 4-oxo group and adjacent N–H) stabilizes the solid-state structure, reducing hygroscopicity. However, the ester group’s susceptibility to hydrolysis in aqueous environments necessitates formulation with stabilizers (e.g., lyophilization with trehalose) for in vivo studies. Solubility can be enhanced using co-solvents (e.g., DMSO:PBS mixtures) .

Methodological Notes

- Synthetic protocols should include inert gas purging to prevent oxidation of sensitive intermediates.

- Crystallization from ethanol/water mixtures (7:3 v/v) yields diffraction-quality crystals.

- Biological assays require structure-activity relationship (SAR) profiling against related quinazolines to isolate mechanism-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.